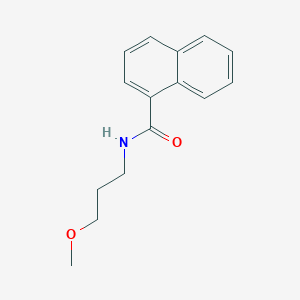
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mécanisme D'action
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide irreversibly binds to the mutated EGFR, preventing the activation of downstream signaling pathways that promote tumor growth and survival. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to significantly reduce tumor size and improve patient survival rates in clinical trials. It has also demonstrated a favorable safety profile, with fewer side effects compared to other EGFR inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is a highly selective inhibitor of mutated EGFR, making it a valuable tool for studying the role of EGFR in cancer development and progression. However, its irreversible binding to the receptor may limit its use in certain experimental settings.
Orientations Futures
1. Combination therapy: 5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has shown promising results in combination with other targeted therapies, such as immune checkpoint inhibitors and MEK inhibitors. Further studies are needed to determine the optimal combination strategies for NSCLC treatment.
2. Resistance mechanisms: Despite its efficacy, resistance to this compound can develop over time. Future research should focus on identifying the underlying mechanisms of resistance and developing strategies to overcome it.
3. Biomarker identification: Biomarkers that predict response to this compound are currently being investigated, with the goal of identifying patients who are most likely to benefit from the drug.
4. Alternative indications: The potential of this compound for treating other types of cancer, such as breast and ovarian cancer, is currently being explored.
5. Novel EGFR inhibitors: The development of novel EGFR inhibitors that overcome the limitations of current drugs, such as resistance and off-target effects, is an area of active research.
Méthodes De Synthèse
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide is synthesized through a multi-step process, involving the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-N-phenylamine, followed by the reduction of the nitro group to an amine. The amine is then reacted with 1-azepanesulfonyl chloride to obtain the final product.
Applications De Recherche Scientifique
5-(1-azepanylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide has been widely studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutation. It has been shown to selectively inhibit the mutated EGFR, leading to tumor regression and improved patient survival rates.
Propriétés
Formule moléculaire |
C20H23ClN2O3S |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
5-(azepan-1-ylsulfonyl)-2-chloro-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(16-9-5-4-6-10-16)20(24)18-15-17(11-12-19(18)21)27(25,26)23-13-7-2-3-8-14-23/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3 |
Clé InChI |
NBEMQMCMYJIPKD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)




![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)